molecular formula C22H25NO4 B14239033 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide CAS No. 551963-76-9

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide

Katalognummer: B14239033
CAS-Nummer: 551963-76-9
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: PWBJZQHIHLCKQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is an organic compound with a complex structure that includes methoxy, benzoyl, cyclopentyl, and benzamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.

    Cyclopentylamine Reaction: The 4-methoxybenzoyl chloride is then reacted with cyclopentylamine to form N-(4-methoxybenzoyl)cyclopentylamine.

    Methoxybenzamide Formation: The final step involves reacting N-(4-methoxybenzoyl)cyclopentylamine with 3-methoxy-2-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products include 3-methoxy-2-methylbenzoic acid and 4-methoxybenzoic acid.

    Reduction: Products include 3-methoxy-N-[1-(4-methoxybenzyl)cyclopentyl]-2-methylbenzamide.

    Substitution: Products depend on the substituent introduced, such as 3-ethoxy-N-[1-(4-ethoxybenzoyl)cyclopentyl]-2-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    3-Methoxy-N-[1-(4-methoxybenzoyl)cycloheptyl]-2-methylbenzamide: Similar structure but with a cycloheptyl group.

Uniqueness

3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

551963-76-9

Molekularformel

C22H25NO4

Molekulargewicht

367.4 g/mol

IUPAC-Name

3-methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide

InChI

InChI=1S/C22H25NO4/c1-15-18(7-6-8-19(15)27-3)21(25)23-22(13-4-5-14-22)20(24)16-9-11-17(26-2)12-10-16/h6-12H,4-5,13-14H2,1-3H3,(H,23,25)

InChI-Schlüssel

PWBJZQHIHLCKQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.